N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
CAS No.: 941945-60-4
VCID: VC7241535
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.46
* For research use only. Not for human or veterinary use.
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide - 941945-60-4](/images/structure/VC7241535.png)
Description |
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound featuring a unique combination of functional groups, including a thiazinan ring, a phenyl group, and a methylphenoxy acetamide moiety. This compound is primarily used for research purposes and is not intended for human or veterinary use. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a CAS number of 941945-60-4. SynthesisThe synthesis typically involves multiple steps:
Types of Reactions
Common Reagents and Conditions
Chemistry
Biology
Medicine
Industry
Mechanism of ActionThe compound interacts with specific molecular targets, such as enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to downstream effects on cellular pathways and physiological processes. Similar Compounds
UniquenessThe specific combination of functional groups in N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide confers distinct chemical reactivity and biological activity compared to similar compounds. Chemical Reactions
Applications
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 941945-60-4 | ||||||||||||||||||
Product Name | N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide | ||||||||||||||||||
Molecular Formula | C19H22N2O4S | ||||||||||||||||||
Molecular Weight | 374.46 | ||||||||||||||||||
IUPAC Name | N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide | ||||||||||||||||||
Standard InChI | InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-18(15)25-14-19(22)20-16-8-10-17(11-9-16)21-12-4-5-13-26(21,23)24/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) | ||||||||||||||||||
Standard InChIKey | FGASEFPORLBCGR-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | ||||||||||||||||||
Solubility | not available | ||||||||||||||||||
PubChem Compound | 7584589 | ||||||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume